
1,1-Bis(p-tolyl)-2,2,3,3,4,4,5,5-octafluorocyclopentane, 98%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Bis(p-tolyl)-2,2,3,3,4,4,5,5-octafluorocyclopentane, 98% (C10F18) is a cyclic perfluorinated compound that is widely used in scientific research. It is a colorless and odorless gas, with a boiling point of -45.7°C and a melting point of -89.4°C. C10F18 is synthesized by a variety of methods, and has a wide range of applications in scientific research, including as a reagent, a solvent, and a reactant.
科学研究应用
1,1-Bis(p-tolyl)-2,2,3,3,4,4,5,5-octafluorocyclopentane, 98% has a wide range of applications in scientific research. It is used as a reagent in the synthesis of a variety of compounds, including perfluorinated polymers, organometallic compounds, and organosilicon compounds. It is also used as a solvent for the synthesis of organic compounds, and as a reactant in the synthesis of organofluorine compounds. In addition, 1,1-Bis(p-tolyl)-2,2,3,3,4,4,5,5-octafluorocyclopentane, 98% has been used as a cryogenic fluid in the manufacture of superconducting magnets, and as a propellant in the aerospace industry.
作用机制
The mechanism of action of 1,1-Bis(p-tolyl)-2,2,3,3,4,4,5,5-octafluorocyclopentane, 98% is not fully understood. However, it is known that the compound is able to interact with biological membranes, and it is thought to disrupt the normal functioning of the membrane by disrupting its normal lipid bilayer structure. This disruption can lead to changes in the permeability of the membrane, which in turn can lead to changes in the biological activity of the cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,1-Bis(p-tolyl)-2,2,3,3,4,4,5,5-octafluorocyclopentane, 98% are not fully understood. However, it is known that the compound is able to interact with biological membranes, and it is thought to disrupt the normal functioning of the membrane by disrupting its normal lipid bilayer structure. This disruption can lead to changes in the permeability of the membrane, which in turn can lead to changes in the biological activity of the cells. In addition, 1,1-Bis(p-tolyl)-2,2,3,3,4,4,5,5-octafluorocyclopentane, 98% has been shown to have an effect on the activity of certain enzymes, as well as on the activity of certain hormones.
实验室实验的优点和局限性
The advantages of using 1,1-Bis(p-tolyl)-2,2,3,3,4,4,5,5-octafluorocyclopentane, 98% in laboratory experiments include its low toxicity, low vapor pressure, and low flammability. In addition, its low boiling point makes it ideal for use in cryogenic applications. However, there are some limitations associated with the use of 1,1-Bis(p-tolyl)-2,2,3,3,4,4,5,5-octafluorocyclopentane, 98%. For example, the compound is highly reactive and can react with other compounds, making it difficult to use in certain experiments. In addition, the compound is relatively expensive and can be difficult to obtain in large quantities.
未来方向
Given the wide range of applications of 1,1-Bis(p-tolyl)-2,2,3,3,4,4,5,5-octafluorocyclopentane, 98% in scientific research, there are many possible future directions for research on the compound. These include further research into the synthesis methods, mechanisms of action, and biochemical and physiological effects of 1,1-Bis(p-tolyl)-2,2,3,3,4,4,5,5-octafluorocyclopentane, 98%. In addition, research into the use of 1,1-Bis(p-tolyl)-2,2,3,3,4,4,5,5-octafluorocyclopentane, 98% in cryogenic applications, as well as its use as a propellant, could lead to new and improved applications of the compound. Finally, research into the environmental effects of 1,1-Bis(p-tolyl)-2,2,3,3,4,4,5,5-octafluorocyclopentane, 98%, as well as its potential uses in drug delivery, could lead to new and improved applications of the compound.
合成方法
The synthesis of 1,1-Bis(p-tolyl)-2,2,3,3,4,4,5,5-octafluorocyclopentane, 98% is typically accomplished using a two-step process. In the first step, a p-tolyl bromide is reacted with a fluorinating agent such as sulfur tetrafluoride (SF4) or sulfur hexafluoride (SF6). The resulting 1,1-bis(p-tolyl)-2,2,3,3,4,4,5,5-octafluorocyclopentane is then purified by distillation. The second step involves the reaction of the purified 1,1-bis(p-tolyl)-2,2,3,3,4,4,5,5-octafluorocyclopentane with an alkylating agent such as ethyl iodide. This reaction produces the desired 1,1-Bis(p-tolyl)-2,2,3,3,4,4,5,5-octafluorocyclopentane, 98%.
属性
IUPAC Name |
1-methyl-4-[2,2,3,3,4,4,5,5-octafluoro-1-(4-methylphenyl)cyclopentyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F8/c1-11-3-7-13(8-4-11)15(14-9-5-12(2)6-10-14)16(20,21)18(24,25)19(26,27)17(15,22)23/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFUYOKCFZCRDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(C(C(C(C2(F)F)(F)F)(F)F)(F)F)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

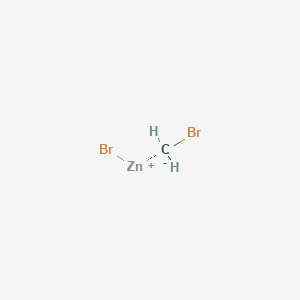
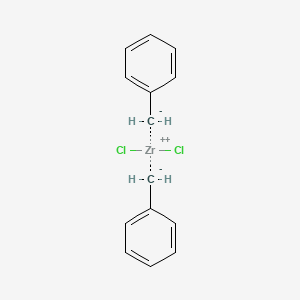
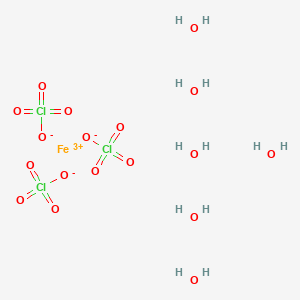
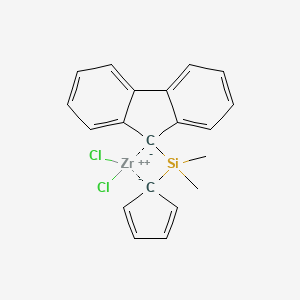
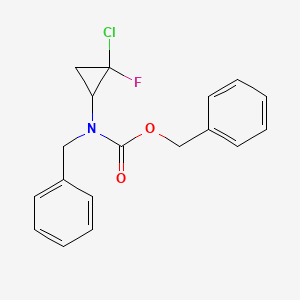

![N-[(1R)-6,6-Dimethylbicyclo[3.1.1]hept-2-enylethyl)aniline](/img/structure/B6289363.png)

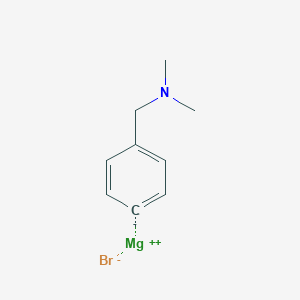
![2,3-Dihydro-2,2,3,3-tetrafluoro-benzo[b]thiophene S-oxide](/img/structure/B6289386.png)
![4,5,6,7-Tetrahydro-benzo[b]thiophene-4-carbaldehyde](/img/structure/B6289393.png)

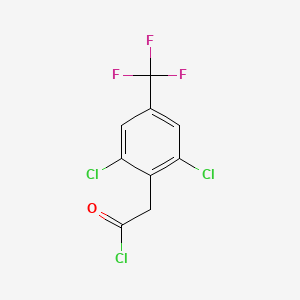
![8-[(4-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6289418.png)